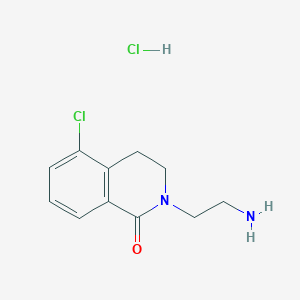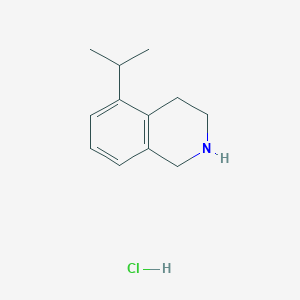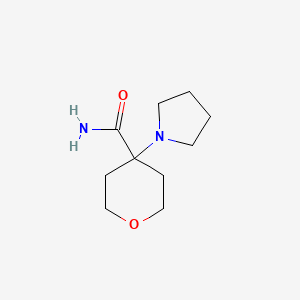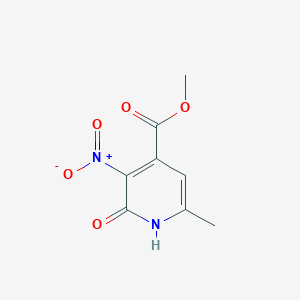![molecular formula C6H2Cl2FN3 B1528348 2,4-Dichloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine CAS No. 1053228-29-7](/img/structure/B1528348.png)
2,4-Dichloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine
Vue d'ensemble
Description
2,4-Dichloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It has the molecular formula C6H2Cl2FN3 .
Synthesis Analysis
The synthesis of pyrrolo[2,3-d]pyrimidine derivatives, including this compound, involves the use of chlorine atoms in positions 4 and 6 and a trichloromethyl group in position 2. This process uses a microwave technique as a new and robust approach for the preparation of this type of pyrrolo[2,3-d]pyrimidine derivatives .Molecular Structure Analysis
The molecular weight of this compound is 206.00, and its exact mass is 204.9609806 . It has one hydrogen bond donor and three hydrogen bond acceptors .Physical and Chemical Properties Analysis
This compound has a molecular weight of 206.00, an exact mass of 204.9609806, and a topological polar surface area of 41.6 . It has a complexity of 182 and a covalently-bonded unit count of 1 .Applications De Recherche Scientifique
Synthesis and Anti-Viral Activities
- Synthesis of Novel Nucleosides: Researchers synthesized various 2,4-disubstituted-7-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)pyrrolo[2,3-d]pyrimidines, demonstrating potential anti-viral activities against human cytomegalovirus (HCMV), hepatitis B virus (HBV), and herpes simplex virus (HSV) (Bhattacharya et al., 1995).
Biological Activity and Synthesis
- Electrophilic Fluorination Studies: A study focused on the electrophilic fluorination of 4-chloropyrrolo[2,3-d]pyrimidine, leading to various derivatives, including 4-chloro-5-fluoropyrrolo[2,3-d]pyrimidine. These derivatives were tested for toxicity and antitumor activity, but no significant results were observed (Wang et al., 2004).
Halogenated Nucleosides
- Stereoselective Syntheses: A paper described the stereoselective syntheses of halogenated 7-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine nucleosides, exploring their conformation and potential as nucleobases with increased hydrophobicity and polarizability (Peng & Seela, 2004).
Optical Properties
- Chromophore Synthesis: Researchers synthesized 2,4-bis(4-aryl-1,2,3-triazol-1-yl)pyrrolo[2,3-d]pyrimidines and studied their optical properties. The incorporation of specific substituents enabled tuning of the energy of frontier orbitals, affecting fluorescence quantum yield (Bucevičius et al., 2015).
Nucleoside Synthesis and Reactivity
- Selective Halogen Exchange in Nucleosides: A study investigated the synthesis and selective halogen exchange in 7-(β-D-arabinofuranosyl)-2, 4-dichlor-7H-pyrrolo[2,3-d]pyrimidin. It provided insights into the influence of glyconic protecting groups on the reactivity of the aglycone (Seela & Driler, 1984).
Large-Scale Synthesis
- Efficient Synthesis of Pyrrolo[2,3-d]pyrimidines: The large-scale synthesis of a pyrrolo[2,3-d]pyrimidine compound was presented, highlighting an ecological and economical process suitable for producing pharmaceutically active compounds (Fischer & Misun, 2001).
Mécanisme D'action
- The primary targets of this compound are proteins or enzymes involved in cellular processes. Unfortunately, specific targets for 2,4-dichloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine have not been extensively studied or reported in the literature .
Target of Action
Biochemical Pathways
Propriétés
IUPAC Name |
2,4-dichloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl2FN3/c7-4-3-2(9)1-10-5(3)12-6(8)11-4/h1H,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBGLPMUAQOPSLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(N1)N=C(N=C2Cl)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl2FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00732031 | |
| Record name | 2,4-Dichloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00732031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1053228-29-7 | |
| Record name | 2,4-Dichloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1053228-29-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Dichloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00732031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![7-Azaspiro[4.6]undecane](/img/structure/B1528267.png)

![6-Iodo-7-methyl-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester](/img/structure/B1528269.png)


![2-Methyl-6-nitroimidazo[1,2-a]pyridine hydrobromide](/img/structure/B1528274.png)
![2-Ethoxy-5,7-diazaspiro[3.4]octane-6,8-dione](/img/structure/B1528275.png)

![5-[4-(Aminomethyl)phenyl]-5-methylimidazolidine-2,4-dione hydrochloride](/img/structure/B1528279.png)

![3-[4-(Benzyloxy)phenyl]pyridine-2-carbonitrile](/img/structure/B1528281.png)

![2-[3-(Morpholin-4-yl)phenyl]acetic acid hydrochloride](/img/structure/B1528284.png)

